![molecular formula C12H9ClN2O2 B1315404 2-[(4-Chlorophenyl)amino]isonicotinic acid CAS No. 85827-90-3](/img/structure/B1315404.png)

2-[(4-Chlorophenyl)amino]isonicotinic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

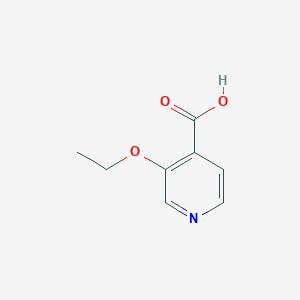

2-[(4-Chlorophenyl)amino]isonicotinic acid is a derivative of isonicotinic acid . Isonicotinic acid is an isomer of picolinic acid and nicotinic acid, which have the carboxyl group at the 2- and 3-position respectively compared to the 4-position for isonicotinic acid . This compound is a useful research chemical and an important derivative for isoniazid derivative synthesis .

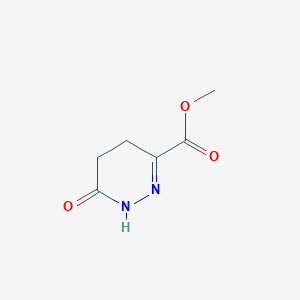

Synthesis Analysis

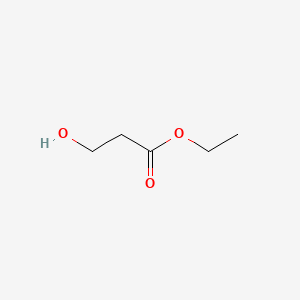

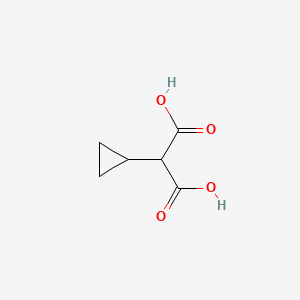

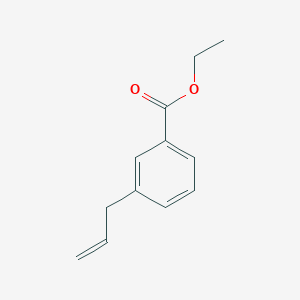

The synthesis of 2-[(4-Chlorophenyl)amino]isonicotinic acid and its derivatives can be achieved through various methods. One such method involves the use of the corresponding 2,4-dioxo-carboxylic acid ethyl esters and ethyl 3-amino-3-iminopropionate hydrochloride . The reaction likely proceeds through an in situ decarboxylation process and is reminiscent of the Guareschi-Thorpe Condensation .

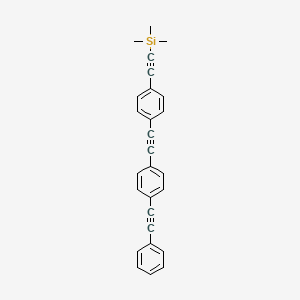

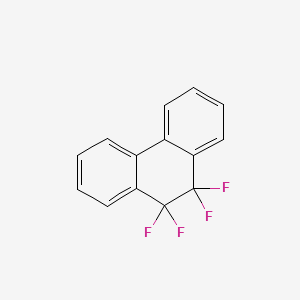

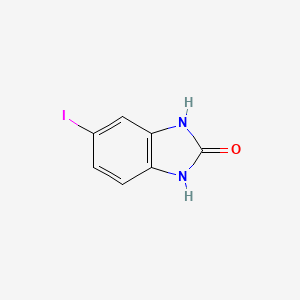

Molecular Structure Analysis

The molecular structure of 2-[(4-Chlorophenyl)amino]isonicotinic acid is represented by the formula C12H9ClN2O2 . It is a derivative of isonicotinic acid, which is a monocarboxylic derivative of pyridine .

Aplicaciones Científicas De Investigación

Chemotherapeutic Applications

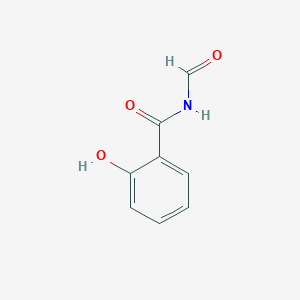

- Antitubercular Action : Early studies on derivatives of isonicotinic acid, including 2-[(4-Chlorophenyl)amino]isonicotinic acid, focused on their potential as antitubercular agents. The compounds synthesized showed significant action against tuberculosis (Isler et al., 1955), (Winterstein et al., 1956).

- Identification of Carbonyl Compounds : Isonicotinic acid hydrazide, a related compound, has been used effectively in identifying aldehydes and ketones, indicating its potential in analytical chemistry applications (Sah & Peoples, 1954).

Environmental and Material Science

- Molybdenum(VI) Removal : Isonicotinic acid, a functionally similar compound, was utilized to prepare Mo(VI) oxy ion-imprinted particles for selective molybdenum(VI) removal from water, demonstrating its utility in environmental cleanup applications (Ren et al., 2013).

Synthesis and Catalysis

- Organocatalysis : Isonicotinic acid has been employed as a catalyst in the synthesis of pyranopyrazoles, showcasing its role in facilitating chemical reactions (Zolfigol et al., 2013).

Biological Applications

- Bioluminescence Probes : Complexes containing isonicotinic acid have been synthesized for use as bioluminescent probes in biological studies, indicating its potential in bioimaging and diagnostics (Guo et al., 1997).

Molecular Structure and Properties

- Crystal Structure Analysis : Studies on organic acid-base adducts involving compounds like 2-amino-4-chlorophenol help in understanding hydrogen bonding and molecular interactions, which are crucial in the study of molecular structures (Jin & Wang, 2013).

Neurotropic and Cardiotropic Properties

- Potential in Neurology and Cardiology : Derivatives of isonicotinic acid have been studied for their neurotropic and cardiotropic effects, although more research is needed in this area (Samvelian et al., 1992).

Antioxidant Activity

- Role in Free Radical Scavenging : The antioxidant properties of compounds related to isonicotinic acid, such as oxadiazoles, have been investigated, indicating its potential in combating oxidative stress (Maheshwari et al., 2011).

Antibacterial Activity

- Tuberculostatic Drugs : Quantitative structure-activity correlations of tuberculostatic drugs of the isonicotinic acid hydrazide type have been studied, offering insights into the mode of action and design of new antibacterial drugs (Seydel et al., 1976).

Propiedades

IUPAC Name |

2-(4-chloroanilino)pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O2/c13-9-1-3-10(4-2-9)15-11-7-8(12(16)17)5-6-14-11/h1-7H,(H,14,15)(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWZYBZIVMGFDNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC=CC(=C2)C(=O)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40517622 |

Source

|

| Record name | 2-(4-Chloroanilino)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Chlorophenyl)amino]isonicotinic acid | |

CAS RN |

85827-90-3 |

Source

|

| Record name | 2-(4-Chloroanilino)pyridine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40517622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,3,3-Trimethyl-3H-benzo[g]indole](/img/structure/B1315328.png)

![Pyrazolo[1,5-A]pyridine-3-carbohydrazide](/img/structure/B1315329.png)

![Ethyl 6-bromo-2-methylimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B1315332.png)

![Ethyl 2-Methyl-6-nitroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1315333.png)

![5,8-Dioxaspiro[3.4]octane-2-methanol](/img/structure/B1315346.png)